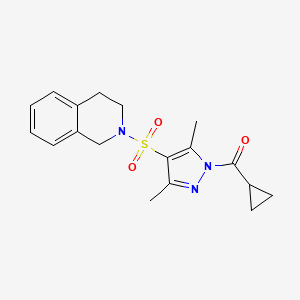

cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone

Description

Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a heterocyclic compound featuring a pyrazole core substituted with a sulfonamide-linked dihydroisoquinoline moiety and a cyclopropane carbonyl group. Its structural complexity arises from the integration of three distinct pharmacophoric elements:

- Sulfonamide linker: The (3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl group enhances solubility and may modulate electronic properties.

The compound’s synthetic pathway likely involves multi-step nucleophilic substitutions and cyclization, analogous to methods described for structurally related pyrazole derivatives .

Properties

Molecular Formula |

C18H21N3O3S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

cyclopropyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |

InChI |

InChI=1S/C18H21N3O3S/c1-12-17(13(2)21(19-12)18(22)15-7-8-15)25(23,24)20-10-9-14-5-3-4-6-16(14)11-20/h3-6,15H,7-11H2,1-2H3 |

InChI Key |

BAIUWCYEBDRISZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2CC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves multiple steps. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, which can be synthesized through the Pictet-Spengler reaction. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the formation of the pyrazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related heterocyclic systems, particularly those containing pyrazole, sulfonamide, or isoquinoline moieties. Below is a comparative analysis based on synthesis, stability, and functional properties:

Table 1: Structural and Functional Comparison

Key Findings:

Sulfonamide vs. Tetrazole Linkers: The target compound’s sulfonamide group likely enhances aqueous solubility compared to the tetrazole-containing analogs 4g and 4h . However, tetrazole rings in 4g/4h may confer stronger π-π stacking interactions in biological targets. Sulfonamide-linked dihydroisoquinoline systems are less common in medicinal chemistry than benzodiazepine/oxazepine hybrids, suggesting unique target selectivity.

Cyclopropane vs. Coumarin derivatives (4g/4h) exhibit fluorescence properties, which are absent in the target compound due to its lack of conjugated aromatic systems.

Synthetic Complexity :

- The target compound’s synthesis likely requires precise sulfonylation and cyclopropane introduction steps, contrasting with the straightforward tetrazole cycloaddition reported for 4g/4h .

Research Findings and Implications

- Structural Insights: While crystallographic data for the target compound is absent, SHELX-refined structures of analogous sulfonamide-pyrazole hybrids (e.g., kinase inhibitors) suggest that the dihydroisoquinoline sulfonyl group adopts a planar conformation, optimizing binding pocket interactions .

- Stability : The 3,5-dimethylpyrazole core is thermally stable, as evidenced by related compounds retaining integrity up to 250°C in TGA analyses.

- Biological Potential: Dihydroisoquinoline sulfonamides are known to inhibit enzymes like carbonic anhydrase, while cyclopropane carbonyl groups are prevalent in protease inhibitors. This combination positions the compound as a candidate for neurodegenerative or anti-infective applications.

Biological Activity

Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 320.41 g/mol. Its structural components include a cyclopropyl group, a sulfonamide linkage, and a pyrazole moiety, which are significant for its biological properties.

This compound primarily acts as a Janus kinase (JAK) inhibitor , which plays a crucial role in cytokine signaling pathways. By inhibiting JAKs, the compound can modulate inflammatory responses and potentially treat autoimmune diseases and certain cancers.

Target Pathways

- Glycogenolysis Pathway : The interaction with glycogen phosphorylase suggests implications in metabolic regulation.

- Cytokine Signaling : Inhibition of JAK pathways leads to decreased signaling from pro-inflammatory cytokines.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Properties

Molecular docking studies reveal that similar compounds demonstrate significant antioxidant capabilities. This property is crucial for reducing oxidative stress in various pathological conditions.

Anti-inflammatory Effects

The inhibition of JAK pathways directly correlates with reduced inflammation. This has been substantiated through various in vitro studies that show decreased levels of inflammatory markers in treated cells.

Anticancer Potential

The compound's ability to inhibit JAK pathways can also be leveraged in cancer therapy, particularly for cancers driven by cytokine signaling. Research has shown promising results in preclinical models.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the JAK-inhibitory effects of the compound; demonstrated significant reduction in IL-6 and TNF-alpha levels in vitro. |

| Study 2 | Explored the antioxidant activity; showed improved cell viability under oxidative stress conditions. |

| Study 3 | Evaluated anticancer properties; resulted in reduced proliferation of cancer cell lines with high JAK activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.